molecular formula C14H17Cl2N3O3S B2887692 Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride CAS No. 1417635-76-7

Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

Cat. No. B2887692
CAS RN: 1417635-76-7
M. Wt: 378.27
InChI Key: ARVJXIULMHSZOH-UHFFFAOYSA-N
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Description

“Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride” is a chemical compound with the formula C14H17Cl2N3O3S and a molecular weight of 378.27 . It is related to “Benzyl 4- (2-Aminoacetamido)butanoate Hydrochloride”, which has a molecular formula of C13H18N2O3.ClH and a molecular weight of 286.75 .


Synthesis Analysis

The synthesis of related compounds has been studied in the context of sodium sivelestat, an elastase inhibitor used for treating acute lung injury associated with systemic inflammatory response syndrome . During the preparation of sodium sivelestat, two new compounds, benzyl 2-(2-aminoacetamido)benzoylglycinate and benzyl (2-aminobenzoyl)glycylglycinate, were prepared, and their chemical structures were confirmed by 1 H NMR, 13 C NMR and MS data .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using ultrasonic techniques, which are frequently used in organic molecule conformation analysis . These techniques help in comprehending the strength as well as the characteristics of the interactions between molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using ultrasonic techniques . The thermo physical properties of ternary liquid mixtures such as viscosity (η), density (ρ) and velocity (u) of K-contin, (2-Aminoacetamido)acetic acid and non-aqueous medium were determined over temperature ranges of 298.15, 308.15 and 318.15 K .

Scientific Research Applications

Synthesis and Biological Activity

Thiazole derivatives have been widely studied for their biological activities. For instance, research on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents illustrates the potential therapeutic applications of thiazole compounds. Such compounds were synthesized through a series of chemical reactions starting from aminobenzo[b]thiophene-2-carboxylic acid and evaluated for their anti-inflammatory activity, demonstrating the versatility of thiazole derivatives in drug discovery (Radwan, Shehab, & El-Shenawy, 2009).

Heterocyclic Synthesis

Thiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. A study on heterocycles by cascade reactions of versatile thioureido-acetamides highlights the utility of thiazole intermediates in one-pot cascade reactions, leading to the efficient synthesis of heterocyclic structures with potential pharmaceutical applications (Schmeyers & Kaupp, 2002).

Antimicrobial Activities

The antimicrobial properties of thiazole derivatives have also been explored. One study on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety reports the preparation of compounds with promising antimicrobial activities, underscoring the importance of thiazole derivatives in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Building Blocks in Drug Discovery

Thiazole derivatives are also valuable building blocks in drug discovery. Research on the synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives as new building blocks in drug discovery exemplifies how these compounds can be modified to explore the chemical space around potential drug targets (Durcik et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, and potential applications. The study of related compounds, such as those involved in the synthesis of sodium sivelestat, could provide valuable insights .

properties

IUPAC Name

benzyl 2-[(2-aminoacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S.2ClH/c1-9-12(21-14(16-9)17-11(18)7-15)13(19)20-8-10-5-3-2-4-6-10;;/h2-6H,7-8,15H2,1H3,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVJXIULMHSZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN)C(=O)OCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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